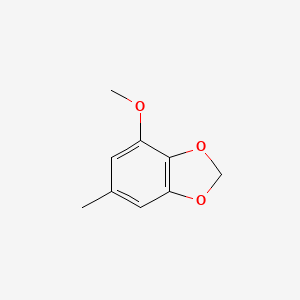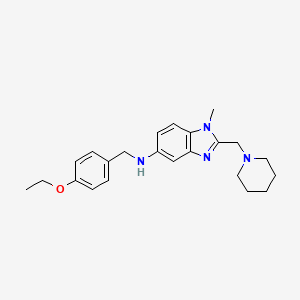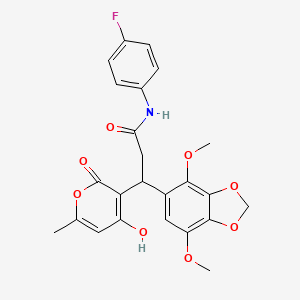
4-Methoxy-6-methyl-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-methyl-1,3-benzodioxole is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol It is a derivative of 1,3-benzodioxole, featuring a methoxy group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-1,3-benzodioxole typically involves the following steps:
Starting Materials: The synthesis begins with catechol, which undergoes methylenation to form 1,3-benzodioxole.
Methoxylation: The 1,3-benzodioxole is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 4-position.
Methylation: Finally, the compound is methylated at the 6-position using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Methoxy-6-methyl-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the methoxy and methyl groups.
4-Methoxy-1,3-benzodioxole: Lacks the methyl group at the 6-position.
6-Methyl-1,3-benzodioxole: Lacks the methoxy group at the 4-position.
Uniqueness
4-Methoxy-6-methyl-1,3-benzodioxole is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6443-70-5 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-methoxy-6-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(10-2)9-8(4-6)11-5-12-9/h3-4H,5H2,1-2H3 |
InChI Key |
YFMBBFKIGQXWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11052357.png)
![N-(2,6-dichloro-4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11052368.png)
![3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052373.png)
![2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine](/img/structure/B11052377.png)

![16-hydroxy-6-methoxy-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1,3,5,7,9,13,15,17-octaen-11-one](/img/structure/B11052393.png)

![4-hydroxy-4-methyl-6-oxo-N,N'-diphenyl-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxamide](/img/structure/B11052405.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo-](/img/structure/B11052413.png)


![N-(4-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11052440.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052441.png)
![5-[4-methoxy-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11052446.png)
